molecular formula C7H6ClNO2 B1454162 4-Chloro-5-methylpicolinic acid CAS No. 882679-14-3

4-Chloro-5-methylpicolinic acid

Cat. No. B1454162
M. Wt: 171.58 g/mol
InChI Key: IIYOXHJTMDXVMM-UHFFFAOYSA-N
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Description

4-Chloro-5-methylpicolinic acid is a chemical compound with the molecular formula C7H6ClNO2 . It is used in research and has a molecular weight of 171.58 .


Synthesis Analysis

The synthesis of 4-Chloro-5-methylpicolinic acid involves the reaction of Acetic acid 4-chloro-5-methyl-pyridin-2-ylmethyl ester with potassium permanganate in water at 0-5°C for 40 minutes. The reaction mixture is then heated to 55°C for 1 hour. The aqueous layer is acidified with 2M aqueous HCl to pH-2 to 3. The aqueous layer is extracted with 10% methanol in dichloromethane .


Molecular Structure Analysis

The InChI code for 4-Chloro-5-methylpicolinic acid is 1S/C7H6ClNO2/c1-4-3-9-6 (7 (10)11)2-5 (4)8/h2-3H,1H3, (H,10,11) . This indicates the presence of 7 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

4-Chloro-5-methylpicolinic acid is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Reactions 4-Chloro-5-methylpicolinic acid serves as a versatile intermediate in organic synthesis, contributing to the development of various compounds with potential applications in materials science and pharmaceuticals. For example, it is used in the synthesis of pyrrolo[2,3-d]pyrimidines through a copper-catalyzed coupling reaction, indicating its role in creating complex nitrogen-containing heterocycles (Jiang et al., 2015). Additionally, its derivative, methyl 4-chloropicolinate, is a key intermediate in the improved synthesis of the antitumor drug Sorafenib, showcasing its importance in medicinal chemistry (Yao Jian-wen, 2012).

Molecular Interactions and Spectroscopy 4-Chloro-5-methylpicolinic acid and its derivatives are also significant in studies focusing on molecular interactions, spectroscopy, and computational chemistry. For instance, research on pyridine-2-carboxylic acid (picolinic acid) derivatives, including 4-chloro derivatives, highlights their antimicrobial activities and interactions with DNA, providing insights into their potential therapeutic uses (Ö. Tamer et al., 2018). These studies employ spectroscopic techniques and density functional theory (DFT) calculations to explore the structural and electronic properties of these compounds.

Catalysis and Material Science The compound is also instrumental in catalysis and material science research. For example, mixed picolinate iron(III) complexes, involving derivatives of picolinic acid, have been investigated for their catalytic efficiency in the oxidation of alcohols, demonstrating the potential of 4-chloro-5-methylpicolinic acid derivatives in green chemistry applications (Shinji Tanaka et al., 2016).

Environmental Science In environmental science, derivatives of 4-chloro-5-methylpicolinic acid have been explored for their biodegradability. A study on the biodegradation of 5-chloro-2-picolinic acid by Achromobacter sp. f1 highlights the microbial degradation of chlorinated aromatic compounds, suggesting the environmental fate of such substances and their potential removal from contaminated sites (Zhiqiang Wu et al., 2017).

Safety And Hazards

The safety information for 4-Chloro-5-methylpicolinic acid indicates that it is harmful. The hazard statements include H302, H315, H319, H335, which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .

properties

IUPAC Name

4-chloro-5-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-4-3-9-6(7(10)11)2-5(4)8/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYOXHJTMDXVMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40702298
Record name 4-Chloro-5-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40702298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-methylpicolinic acid

CAS RN

882679-14-3
Record name 4-Chloro-5-methyl-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882679-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40702298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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